molecular formula C9H9ClO2 B1295516 4-(Chloromethyl)phenyl acetate CAS No. 39720-27-9

4-(Chloromethyl)phenyl acetate

Cat. No.: B1295516
CAS No.: 39720-27-9
M. Wt: 184.62 g/mol
InChI Key: OKRCXSCDWKJWSW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyl acetate is an organic compound with the molecular formula CH3CO2C6H4CH2Cl. It is also known by other names such as α-Chloro-p-cresol acetate and 4-Acetoxybenzyl chloride . This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further esterified with acetic acid. It is commonly used as a reagent in various chemical assays and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)phenyl acetate can be synthesized through several methods. One common method involves the esterification of 4-(Chloromethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)phenyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetoxybenzyl chloride
  • α-Chloro-p-cresol acetate
  • p-Acetoxybenzyl chloride

Uniqueness

4-(Chloromethyl)phenyl acetate is unique due to its specific combination of a chloromethyl group and an ester group attached to a phenyl ring. This structure imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

[4-(chloromethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRCXSCDWKJWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192806
Record name Phenol, 4-(chloromethyl)-, acetate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39720-27-9
Record name 4-(Chloromethyl)phenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39720-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(chloromethyl)-, acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(chloromethyl)-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)phenyl acetate
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Synthesis routes and methods

Procedure details

A mixture of p-cresol (108 g., 1.0 mole) and acetic anhydride (16.6 ml., 18.0 g., 0.18 mole) was heated at 130° C. while acetic anhydride (87 ml., 94 g., 0.92 mole) was added over a 30 minute period (a gentle exotherm slowly brought the mixture to reflux). This solution was further heated at reflux (150° C.) for one hour and then acetic acid was distilled off until the pot temperature reached 195° C. Heating of the mixture containing p-cresol acetate was discontinued and acetic anhydride (99 ml., 1.0 mole) was added. The mixture was cooled to 50° C. and anhydrous sodium acetate (131 g., 1.6 mole) was added followed by 3.0 g. of azobisisobutyronitrile (AIBN). After heating to 70° C. chlorine (49 g., 0.69 mole) was added through a gas dispersion tube below the surface of the liquid over a period of 1-2 hours while maintaining the temperature between 70°-75° C. The reaction was mildly exothermic and required some cooling. Upon completion of the chlorine addition, the p-acetoxybenzyl chloride thus obtained was converted to p-acetoxybenzyl acetate by refluxing (150° C.) the reaction mixture for 4 hours. The reaction mixture is cooled to 60°-65° C. and 10 ml. water is added to destroy remaining acetic anhydride. The temperature is controlled at 70°-75° C. while four 10 ml. portions of water are added at 30-minute intervals. The mixture is then cooled to 35° C. and drowned into 300 ml. water. After all salts are dissolved the layers are allowed to separate and the aqueous layer is discarded. Toluene (200 ml.) is added to the organic phase and the resulting solution is washed three times with water. The toluene solution then was distilled to give the following fraction.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
Quantity
99 mL
Type
reactant
Reaction Step Three
Quantity
131 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
49 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(Chloromethyl)phenyl acetate (CMPA) in the context of the provided research papers?

A1: CMPA is utilized as a substrate to determine the activity of the enzyme paraoxonase 1 (PON1) [, , , , ]. This enzyme plays a crucial role in hydrolyzing organophosphates and exhibits antioxidant properties, particularly through its association with HDL cholesterol [, ]. Measuring PON1 activity with CMPA helps researchers understand individual variations in the enzyme's protective effects, particularly in relation to oxidative stress and cardiovascular disease risk [, ].

Q2: How does the PON1 Q192R genotype influence the enzyme's activity when measured using CMPA?

A2: Studies have shown a significant association between the PON1 Q192R polymorphism and the enzyme's activity towards CMPA. Individuals carrying the QQ genotype, associated with lower PON1 activity, particularly against CMPA, were found to be more susceptible to deficit schizophrenia (DS) [, ]. This suggests a potential link between lowered PON1 activity, compromised defense against oxidative stress, and an increased risk of DS.

Q3: Can you elaborate on the connection between PON1 activity measured with CMPA, immune response, and mental health?

A3: Research suggests a possible relationship between lower PON1 activity, measured using CMPA, and altered immune responses, particularly in individuals with deficit schizophrenia (DS) [, ]. The study found that individuals with DS and lower PON1 activity exhibited increased IgA responses to specific Gram-negative bacteria []. This finding highlights a potential connection between reduced PON1 activity, immune dysregulation, and the development of DS.

Q4: Does PON1 activity, particularly when assessed using CMPA, have any implications for cardiovascular health?

A4: Yes, PON1 activity, especially its ability to hydrolyze CMPA, has significant implications for cardiovascular health [, ]. Lower PON1 activity, particularly against CMPA, has been linked to increased atherogenicity, a key factor in cardiovascular disease development []. The study demonstrated that individuals with specific PON1 genotypes who smoke exhibit significantly higher atherogenic index values when measured using CMPA, suggesting a greater risk of cardiovascular complications [].

Q5: Beyond CMPA, are there other factors influencing PON1 activity?

A5: Yes, besides genetic factors like the PON1 Q192R polymorphism, several modifiable lifestyle factors can influence PON1 activity []. Smoking, for instance, has been shown to significantly lower PON1 activity, particularly when measured using phenyl acetate (PA) as a substrate []. This highlights the multifaceted nature of PON1 regulation and emphasizes the impact of both genetic predisposition and lifestyle choices on its activity and subsequent health outcomes.

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